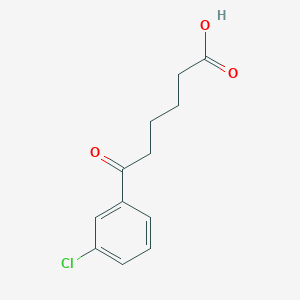

6-(3-Chlorophenyl)-6-oxohexanoic acid

Overview

Description

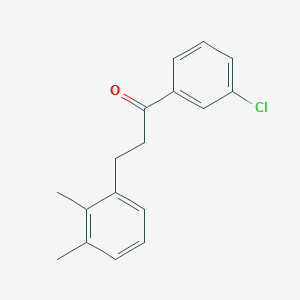

6-(3-Chlorophenyl)-6-oxohexanoic acid is a compound that is structurally related to various chlorinated aromatic aliphatic acids. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their molecular structure, synthesis, and potential applications. For instance, the molecular structure and properties of a similar compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, have been explored using computational methods and molecular docking studies . Additionally, the synthesis and enantioselective reduction of alkyl 6-chloro-3-oxohexanoates have been studied, leading to the production of (R)-(+)-α-lipoic acid, which is a valuable biochemical cofactor . The crystal structure of another related compound, 6-(4-chlorophenylamino)6-oxohexanoic acid, has been determined, providing insights into its hydrogen-bond networks .

Synthesis Analysis

The synthesis of related chlorinated aliphatic acids involves various strategies. For example, alkyl 6-chloro-3-oxohexanoates have been synthesized and reduced using bakers' yeast, demonstrating the influence of the ester alkoxy substituent on the enantioselectivity of the reduction process . This method showcases the potential for biocatalytic approaches in the synthesis of complex organic molecules, including those similar to 6-(3-Chlorophenyl)-6-oxohexanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(3-Chlorophenyl)-6-oxohexanoic acid has been analyzed using various computational techniques. For instance, the optimized molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated using Gaussian09 software, with the results being in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the stability and electronic properties of these molecules.

Chemical Reactions Analysis

The chemical reactions involving chlorinated aliphatic acids can be complex and are influenced by the nature of substituents on the aromatic ring and the aliphatic chain. The reduction of alkyl 6-chloro-3-oxohexanoates by bakers' yeast is an example of a chemical reaction that has been studied, leading to the production of enantiomerically enriched hydroxyhexanoates, which are key intermediates in the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aliphatic acids are determined by their molecular structure. Computational studies, such as HOMO-LUMO analysis, molecular electrostatic potential (MEP), and NBO analysis, provide insights into the charge transfer within the molecule, its electrostatic potential map, and its stability . These properties are essential for understanding the reactivity and potential applications of the compounds, including their role in nonlinear optics and as inhibitors of biological targets such as β-secretase .

Scientific Research Applications

1. Crystal Structure Analysis

6-(4-chlorophenylamino)6-oxohexanoic acid has been analyzed for its crystal structures. The hydrogen-bond networks found in its structure are similar to those found in one form of 6-oxo-6-(phenylamino)hexanoic acid. This analysis contributes to the understanding of molecular arrangements and interactions in crystalline forms (Feeder & Jones, 1994).

2. Mass Spectrometry Characterization

Studies have utilized electrospray ionization coupled with triple quadrupole and TOF analyzer systems to characterize monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid. This has included the study of fragmentation pathways using collision-induced dissociation experiments and DFT calculations, contributing to the understanding of molecular behavior in mass spectrometry (Kanawati et al., 2007).

3. Synthesis of Biochemical Compounds

6-(3-Chlorophenyl)-6-oxohexanoic acid and its derivatives have been used in the synthesis of other compounds. For example, alkyl 6-chloro-3-oxohexanoates have been synthesized and reduced with bakers' yeast to produce compounds like (R)-(+)-α-lipoic acid, a cofactor in the biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).

4. Intermediate Use in Synthesis

6-(3-Chlorophenyl)-6-oxohexanoic acid derivatives have been prepared for intermediate use in various synthetic processes. For instance, they have been used in acid-catalyzed solvolysis reactions and in the synthesis of anti-inflammatory agents (Short & Rockwood, 1969).

5. Enzymatic Production

Enzymatic methods have been developed to produce 6-oxohexanoic acid from 6-aminohexanoic acid using enzymes that oxidize ω-amino groups. This method has achieved a 100% yield, demonstrating the potential for efficient production of specific oxocarboxylic acids (Yamada et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the organoboron reagents (like boronic acids) undergo transmetalation with palladium (ii) complexes . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, which involves similar compounds, is a key process in the synthesis of biologically active compounds .

Result of Action

Compounds involved in suzuki–miyaura coupling reactions are crucial in the synthesis of various biologically active compounds .

Action Environment

The suzuki–miyaura coupling reaction, which involves similar compounds, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(3-chlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLSUYLAPCAEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645302 | |

| Record name | 6-(3-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)-6-oxohexanoic acid | |

CAS RN |

898765-71-4 | |

| Record name | 6-(3-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

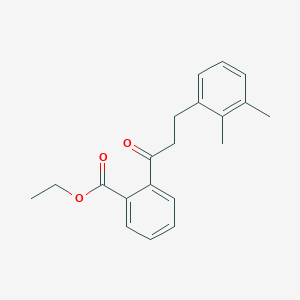

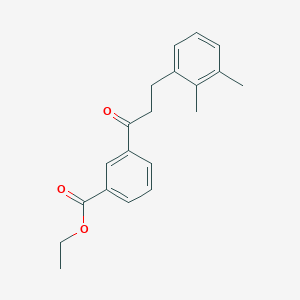

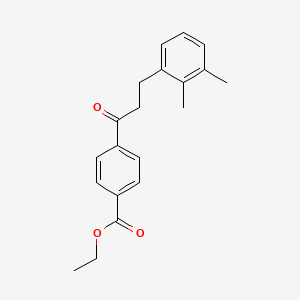

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

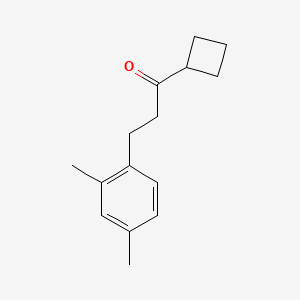

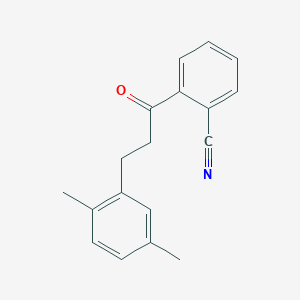

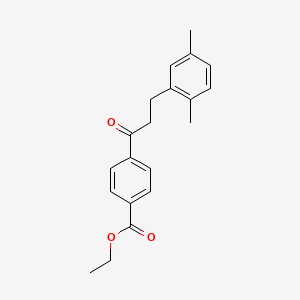

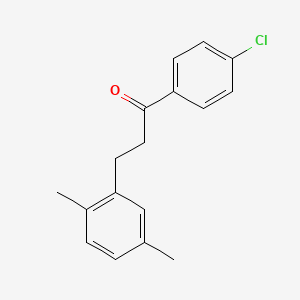

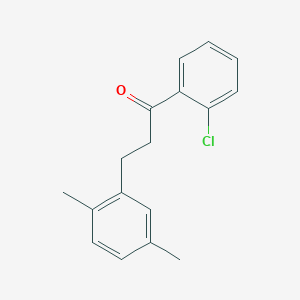

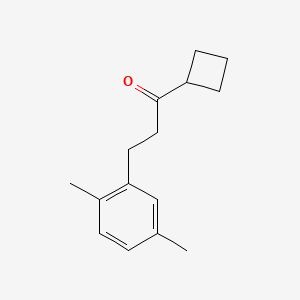

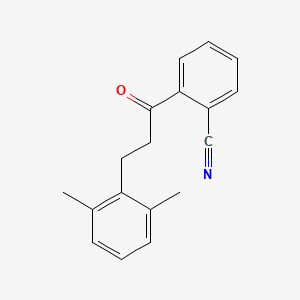

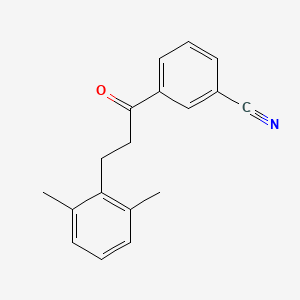

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)